Oleogel Phase Transition Temperature Profile: Glyceryl Arachidate vs. Shorter-Chain Monoglycerides
The phase transition profile of Glyceryl Arachidate (C20) in oleogel systems exhibits a quantifiably higher crystallization temperature compared to shorter-chain analogs like Glyceryl Stearate (C18). This class-level inference is derived from systematic DSC analysis of monoglycerides (C14-C22) in vegetable oil, which demonstrates that the Lα to subα1 transition temperature increases as a direct function of acyl chain length [1]. This thermal shift directly impacts the solid fat content and gel strength at specific use temperatures, a critical parameter for formulation design.
| Evidence Dimension | Onset temperature of Lα → subα1 phase transition in vegetable oil |
|---|---|
| Target Compound Data | Higher than C18 analog (exact value not reported; trend established by class behavior) |
| Comparator Or Baseline | Glyceryl Stearate (1-stearoyl glycerol, C18) and Glyceryl Palmitate (1-palmitoyl glycerol, C16) |
| Quantified Difference | Qualitative trend: C20 > C18 > C16 for phase transition temperature |
| Conditions | Monoglycerides at 1-8% w/w in vegetable oil, analyzed by DSC and X-ray diffraction |
Why This Matters
This chain-length-dependent phase behavior dictates that Glyceryl Arachidate will form a more thermally stable oleogel network at elevated temperatures than C18 or C16 analogs, a key differentiator for applications requiring higher melting points and structural integrity under thermal stress.
- [1] M. E. Charó-Alvarado, et al. (2023). Phase behavior of monoglycerides in vegetable and mineral oil. Presented at the AOCS Annual Meeting & Expo, Denver, CO. View Source
